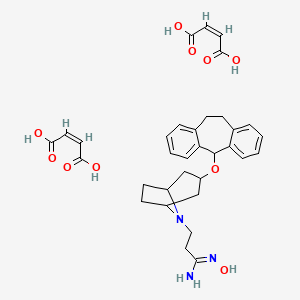
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) is a complex organic compound with a unique structure that combines elements of tropane and dibenzo[a,d]cycloheptene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) typically involves multiple steps. One key intermediate in the synthesis is 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one . The synthetic route starts with the reaction of phthalic anhydride and phenylacetic acid to form the intermediate compound, which is then subjected to further reactions to obtain the final product. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to maintain consistency and safety in the production environment.
Chemical Reactions Analysis
Types of Reactions
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) include other tropane derivatives and dibenzo[a,d]cycloheptene analogs. Some examples are:
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Tropane-8-carboxamide derivatives
Uniqueness
What sets Tropane-8-propionamide, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yloxy), oxime, di(hydrogen maleate) apart from similar compounds is its unique combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
73953-98-7 |
|---|---|
Molecular Formula |
C33H39N3O10 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N'-hydroxy-3-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octan-8-yl]propanimidamide |
InChI |
InChI=1S/C25H31N3O2.2C4H4O4/c26-24(27-29)13-14-28-19-11-12-20(28)16-21(15-19)30-25-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)25;2*5-3(6)1-2-4(7)8/h1-8,19-21,25,29H,9-16H2,(H2,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
NQEUKQOPRNFMGW-SPIKMXEPSA-N |
Isomeric SMILES |
C1C2N(C(C1)CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)CC/C(=N/O)/N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC2CC(CC1N2CCC(=NO)N)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















